![molecular formula C10H10BrClN2O2 B13562607 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, the reaction in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. On the other hand, performing the reaction in ethyl acetate with only TBHP results in a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
科学研究应用
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications, including:
- Medicinal Chemistry : It serves as a scaffold for the development of new pharmaceuticals due to its biological activity.
- Biological Research : The compound can be used to study various biological pathways and mechanisms.
- Industrial Applications : It can be used in the synthesis of other complex molecules and materials .
作用机制
The mechanism of action of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group can also play a role in enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines with different substituents
Uniqueness
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of the propanoic acid moiety, which can influence its solubility and reactivity. Additionally, the hydrochloride salt form can enhance its stability and ease of handling .
属性
分子式 |
C10H10BrClN2O2 |
|---|---|
分子量 |
305.55 g/mol |
IUPAC 名称 |
3-(7-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-7-3-4-13-8(1-2-10(14)15)6-12-9(13)5-7;/h3-6H,1-2H2,(H,14,15);1H |
InChI 键 |
UEJISXLDQSVHIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NC=C2CCC(=O)O)C=C1Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)


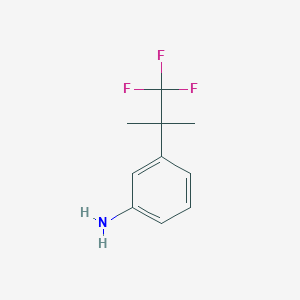
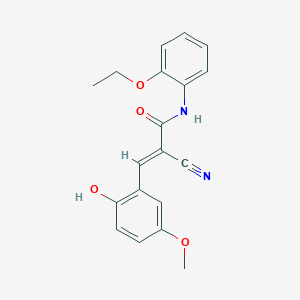
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
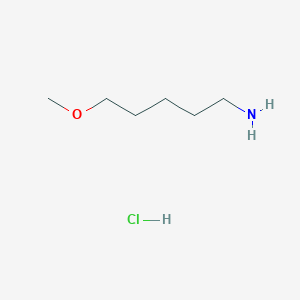
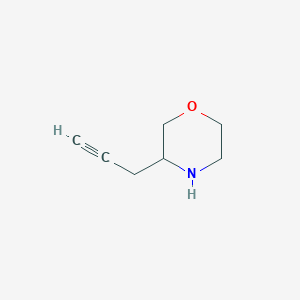
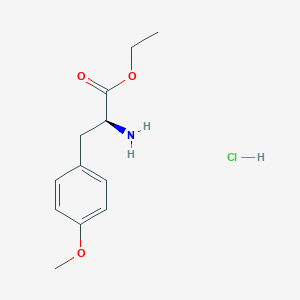

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
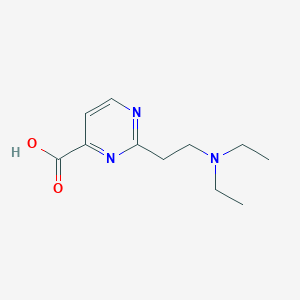
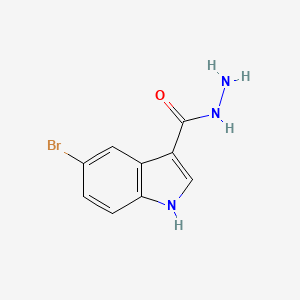
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
